molecular formula C15H12Cl2N2O B11297163 5-chloro-2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole

5-chloro-2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11297163
M. Wt: 307.2 g/mol
InChI Key: DJLWLWQNDXANOI-UHFFFAOYSA-N
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Description

5-Chloro-2-[1-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazole is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodiazole ring substituted with chloro and chlorophenoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[1-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazole typically involves the reaction of 2-chlorophenol with 5-chloro-1H-1,3-benzodiazole in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[1-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

5-Chloro-2-[1-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-[1-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(4-chlorophenoxy)phenol
  • 5-Chloro-2-(2,4-dichlorophenoxy)phenol
  • 5,6-Dichloro-2-(4-chlorophenoxy)methyl-1H-benzimidazole

Uniqueness

5-Chloro-2-[1-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both chloro and chlorophenoxy groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H12Cl2N2O

Molecular Weight

307.2 g/mol

IUPAC Name

6-chloro-2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole

InChI

InChI=1S/C15H12Cl2N2O/c1-9(20-14-5-3-2-4-11(14)17)15-18-12-7-6-10(16)8-13(12)19-15/h2-9H,1H3,(H,18,19)

InChI Key

DJLWLWQNDXANOI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)Cl)OC3=CC=CC=C3Cl

Origin of Product

United States

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